2-(4-ETHYLPHENYL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE
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Overview
Description
2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethylphenyl group, a biphenyl group, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-(4-ethylphenyl)-2-oxoethanol with [1,1’-biphenyl]-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2-(4-Ethylphenyl)-2-hydroxyethyl [1,1’-biphenyl]-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The biphenyl group may interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate
- 2-(4-Propylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate
- 2-(4-Butylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate
Uniqueness
2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its methyl, propyl, and butyl analogs.
Properties
Molecular Formula |
C23H20O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-phenylbenzoate |
InChI |
InChI=1S/C23H20O3/c1-2-17-12-14-19(15-13-17)22(24)16-26-23(25)21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3 |
InChI Key |
IMJFUCHTHSVTRF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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